Cas no 2680758-86-3 (4-(2-Acetamidoethyl)-3-hydroxybenzoic acid)

4-(2-Acetamidoethyl)-3-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
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- SCHEMBL11465335
- 4-(2-acetamidoethyl)-3-hydroxybenzoic acid
- EN300-28274228
- 2680758-86-3
- 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid
-
- インチ: 1S/C11H13NO4/c1-7(13)12-5-4-8-2-3-9(11(15)16)6-10(8)14/h2-3,6,14H,4-5H2,1H3,(H,12,13)(H,15,16)
- InChIKey: DLOUWTXKCYSYGH-UHFFFAOYSA-N
- SMILES: OC1C=C(C(=O)O)C=CC=1CCNC(C)=O
計算された属性
- 精确分子量: 223.08445790g/mol
- 同位素质量: 223.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 86.6Ų
4-(2-Acetamidoethyl)-3-hydroxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274228-0.1g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-28274228-0.25g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28274228-1.0g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-28274228-2.5g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-28274228-0.5g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
Enamine | EN300-28274228-5.0g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-28274228-10.0g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-28274228-0.05g |
4-(2-acetamidoethyl)-3-hydroxybenzoic acid |
2680758-86-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 |
4-(2-Acetamidoethyl)-3-hydroxybenzoic acid 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
4-(2-Acetamidoethyl)-3-hydroxybenzoic acidに関する追加情報
Recent Advances in the Study of 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid (CAS: 2680758-86-3)
4-(2-Acetamidoethyl)-3-hydroxybenzoic acid (CAS: 2680758-86-3) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and characterization of 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid, emphasizing its structural features and reactivity. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and stability under various conditions. The study also investigated its potential as a building block for the development of novel drug candidates, particularly in the context of anti-inflammatory and antimicrobial agents.
In another significant development, a team of researchers from a leading pharmaceutical company reported the use of 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid in the design of small-molecule inhibitors targeting specific enzymes involved in metabolic disorders. The compound's unique structural motif was found to enhance binding affinity and selectivity, making it a promising candidate for further optimization. Preliminary in vitro assays demonstrated significant inhibitory activity, paving the way for future in vivo studies.
Furthermore, recent computational studies have shed light on the molecular interactions of 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid with various biological targets. Molecular docking simulations revealed favorable binding energies with key proteins implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease. These findings are supported by experimental data showing neuroprotective effects in cell-based models.
Despite these promising results, challenges remain in the practical application of 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on structural modifications to improve these properties while retaining the compound's bioactive potential.
In conclusion, 4-(2-Acetamidoethyl)-3-hydroxybenzoic acid (CAS: 2680758-86-3) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural and functional attributes make it a valuable tool for researchers exploring new therapeutic avenues. Continued investigation into its mechanisms of action and optimization of its pharmacological profile will be crucial for translating these findings into clinical applications.
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